molecular formula C18H17NO4 B556361 AC-D-BPA-OH CAS No. 104504-42-9

AC-D-BPA-OH

Cat. No.: B556361
CAS No.: 104504-42-9
M. Wt: 311.3 g/mol
InChI Key: WLYJTWQCNXWBRA-MRXNPFEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-D-BPA-OH can be achieved through the Erlenmeyer–Plöchl azlactone and amino-acid synthesis . This method involves the transformation of an N-acyl glycine to various amino acids via an oxazolone intermediate. The process typically includes the cyclization of hippuric acid in the presence of acetic anhydride, followed by condensation with benzaldehyde, acetic anhydride, and sodium acetate to form an azlactone . The azlactone is then reduced to yield phenylalanine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of amino acid synthesis and peptide coupling reactions are likely employed, utilizing large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Mechanism of Action

The mechanism of action of AC-D-BPA-OH involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its structural similarity to phenylalanine suggests it may interact with amino acid transporters and enzymes involved in protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: A naturally occurring amino acid with similar structural features.

    Benzoylphenylalanine: Another synthetic derivative with comparable properties.

    Acetylphenylalanine: Shares the acetyl group but lacks the benzoyl moiety.

Uniqueness

AC-D-BPA-OH is unique due to its combined acetyl and benzoyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable tool in synthetic chemistry and biochemical research .

Properties

IUPAC Name

(2R)-2-acetamido-3-(4-benzoylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-12(20)19-16(18(22)23)11-13-7-9-15(10-8-13)17(21)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3,(H,19,20)(H,22,23)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYJTWQCNXWBRA-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427292
Record name Acetyl-4-benzoyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104504-42-9
Record name Acetyl-4-benzoyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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